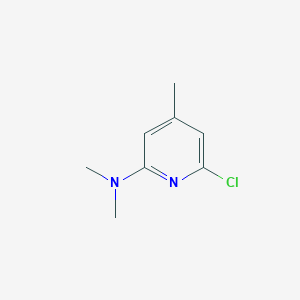
4-nitro-2-propan-2-yl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-4-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the nitro group at the 4-position and the isopropyl group at the 2-position of the indole ring imparts unique chemical and biological properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-2-propan-2-yl-1H-indole typically involves the nitration of 2-isopropylindole. The nitration reaction can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the 4-position. The reaction conditions must be carefully controlled to avoid over-nitration or unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available starting materials. The process may include steps such as alkylation, nitration, and purification to obtain the desired product in high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Isopropyl-4-nitro-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 2-isopropyl-4-amino-1H-indole.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Oxidation: Oxidized indole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex indole derivatives with potential biological activities.
Biology: As a probe to study the biological functions of indole derivatives and their interactions with biological targets.
Medicine: Potential therapeutic applications due to its unique chemical structure and biological activities. Indole derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials and as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-nitro-2-propan-2-yl-1H-indole depends on its specific interactions with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The indole ring can interact with various biological targets, including enzymes, receptors, and nucleic acids, leading to diverse biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
2-Methyl-4-nitro-1H-indole: Similar structure with a methyl group instead of an isopropyl group.
2-Isopropyl-5-nitro-1H-indole: Nitro group at the 5-position instead of the 4-position.
2-Isopropyl-4-amino-1H-indole: Amino group instead of a nitro group at the 4-position.
Uniqueness: 2-Isopropyl-4-nitro-1H-indole is unique due to the specific positioning of the isopropyl and nitro groups, which imparts distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
4-nitro-2-propan-2-yl-1H-indole |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)10-6-8-9(12-10)4-3-5-11(8)13(14)15/h3-7,12H,1-2H3 |
Clave InChI |
ZBYMCADIOHXOLC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(N1)C=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}hexan-1-OL](/img/structure/B8594769.png)










